molecular formula C8H7ClF3N B1318780 4-Chloro-2-(trifluoromethyl)benzylamine CAS No. 771583-81-4

4-Chloro-2-(trifluoromethyl)benzylamine

Cat. No.: B1318780
CAS No.: 771583-81-4
M. Wt: 209.59 g/mol
InChI Key: VPKIGWHSTBKRTA-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzylamine is a useful research compound. Its molecular formula is C8H7ClF3N and its molecular weight is 209.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-chloro-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKIGWHSTBKRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590705
Record name 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771583-81-4
Record name 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Trifluoromethyl Benzylamine

Strategic Approaches to Benzylamine (B48309) Synthesis

The preparation of benzylamines is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals and agrochemicals. rsc.org Key strategies focus on the formation of the aminomethyl group (-CH₂NH₂) on the aromatic ring. Two of the most prominent methods are the reductive amination of benzaldehydes and the hydrogenation of benzonitriles.

Reductive Amination of Corresponding Aldehydes and Ketones

Reductive amination is a highly versatile method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. nih.gov The process involves the reaction of a carbonyl compound, in this case, 4-chloro-2-(trifluoromethyl)benzaldehyde (B1586157), with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine. This imine is subsequently reduced to the target benzylamine. nih.gov The reaction can be performed in a single pot (direct reductive amination) or in a stepwise manner where the imine is formed first and then reduced (indirect reductive amination). rsc.org

Catalytic hydrogenation is a key method for the reduction step in reductive amination, valued for its high efficiency and atom economy, using molecular hydrogen as the reducing agent. rsc.org The process typically employs heterogeneous catalysts containing transition metals.

The reaction proceeds by first condensing 4-chloro-2-(trifluoromethyl)benzaldehyde with ammonia to form 4-chloro-2-(trifluoromethyl)benzylimine. This intermediate is then hydrogenated in the presence of a catalyst. Palladium-based catalysts are commonly used for this transformation. mdpi.com For instance, research on the synthesis of chiral trifluoromethyl benzylamines has shown that diastereoselective hydrogenation of related imines can be effectively carried out using a 5% Palladium on Barium Carbonate (Pd/BaCO₃) catalyst. researchgate.net Other catalysts based on metals from groups 8 to 10 of the periodic table, such as platinum and nickel, are also effective for the hydrogenation of imines to N-benzylamines. google.com The choice of catalyst and support can significantly influence the reaction's selectivity and help avoid side reactions, such as the reduction of other functional groups on the aromatic ring. rsc.org

Catalyst SystemGeneral ConditionsSubstrate TypeReference
5% Pd/BaCO₃Hydrogen gas, acidic conditionsTrifluoromethyl ketimines researchgate.net
Pd/CHydrogen gas, water-miscible solventBenzaldehyde (B42025) derivatives google.com
Co-based composites100-150 bar H₂, 100-150 °C, MethanolAromatic aldehydes mdpi.com
G-NiPd nanoparticlesAmmonia borane, Water/MethanolSubstituted aldehydes researchgate.net

This table presents various catalytic systems used for reductive amination, demonstrating the range of applicable transition metal catalysts.

In addition to catalytic hydrogenation, chemical hydrides are widely used for the reduction of the imine intermediate in reductive amination. Sodium borohydride (B1222165) (NaBH₄) is a common, inexpensive, and easy-to-handle reagent for this purpose. ugm.ac.id The indirect reductive amination procedure involves the initial formation of the imine from the aldehyde, which is then reduced by NaBH₄ in a suitable solvent like methanol.

However, a challenge with reagents like NaBH₄ is that they can also reduce the starting aldehyde. To overcome this, more selective reducing agents have been developed that preferentially reduce the protonated imine (iminium ion) over the carbonyl group. These include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com These milder reagents allow for direct, one-pot reductive aminations where the aldehyde, amine, and reducing agent are all present in the same vessel, offering greater operational simplicity. The use of these selective hydrides is a cornerstone of modern reductive amination methodology.

Reducing AgentAbbreviationKey Characteristics
Sodium BorohydrideNaBH₄Strong reducing agent; can also reduce parent aldehyde/ketone.
Sodium CyanoborohydrideNaBH₃CNMilder than NaBH₄; selective for iminium ions over carbonyls; toxic cyanide byproducts.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Milder than NaBH₃CN; selective for iminium ions; non-toxic byproducts; widely used.

This table compares common hydride reducing agents used in reductive amination, highlighting their selectivity and characteristics.

Synthesis via Nitration, Reduction, and Diazotization Sequences (e.g., from m-chlorobenzotrifluoride)

A common and effective route to synthesize precursors for 4-Chloro-2-(trifluoromethyl)benzylamine begins with m-chlorobenzotrifluoride. This method involves a sequence of nitration, reduction, and diazotization reactions to introduce and modify functional groups on the aromatic ring at specific positions. google.com

Intermediate Formation: 5-chloro-2-nitrobenzotrifluoride (B89720) and 4-chloro-2-trifluoromethylaniline

The initial step in this synthetic sequence is the nitration of m-chlorobenzotrifluoride. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The directing effects of the chlorine (ortho-, para-directing) and the trifluoromethyl group (meta-directing) guide the nitro group primarily to the position ortho to the trifluoromethyl group and para to the chlorine atom, yielding 5-chloro-2-nitrobenzotrifluoride as the main product. google.comcymitquimica.comnist.gov

Following nitration, the resulting 5-chloro-2-nitrobenzotrifluoride undergoes reduction to convert the nitro group into a primary amine. google.com This transformation is crucial for forming the aniline (B41778) derivative necessary for subsequent steps. Catalytic hydrogenation is a common method for this reduction, often employing catalysts like Raney nickel. google.com This step yields 4-chloro-2-trifluoromethylaniline, a key intermediate in this synthetic pathway. google.comscbt.com

Table 1: Synthesis of Key Intermediates

Reaction StepStarting MaterialReagentsProductTypical Conditions
Nitrationm-chlorobenzotrifluorideNitric Acid / Sulfuric Acid5-chloro-2-nitrobenzotrifluorideControlled temperature, typically below 25°C. google.com
Reduction5-chloro-2-nitrobenzotrifluorideH₂ gas, Raney Nickel catalyst4-chloro-2-trifluoromethylanilineReaction in an autoclave under hydrogen pressure at 30-35°C. google.com
Diazotization and Bromination for Precursor Synthesis (e.g., 4-chloro-2-trifluoromethylbromobenzene)

To obtain a precursor suitable for conversion to the final benzylamine product, the intermediate 4-chloro-2-trifluoromethylaniline is subjected to a Sandmeyer-type reaction. This involves two main stages: diazotization followed by bromination.

First, the primary amino group of 4-chloro-2-trifluoromethylaniline is converted into a diazonium salt. This is achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, at low temperatures (typically 0–5°C). google.com The resulting diazonium salt is highly reactive and is typically used immediately in the next step.

In the second stage, the diazonium group is replaced by a bromine atom. This is accomplished by introducing a copper(I) bromide (cuprous bromide) catalyst into the reaction mixture. The diazonium salt decomposes, releasing nitrogen gas and forming 4-chloro-2-trifluoromethylbromobenzene with high yield and purity. google.com This brominated compound serves as a versatile precursor which can then be converted to this compound through subsequent reactions, such as cyanation followed by reduction.

Advanced Synthetic Transformations Involving the Benzylamine Moiety

Once the this compound molecule is synthesized, its primary amine group serves as a reactive handle for a variety of advanced synthetic transformations. These reactions allow for the incorporation of the benzylamine moiety into larger, more complex molecular structures.

Coupling Reactions (e.g., Deaminative Coupling with Arylboronic Acids)

A notable advanced transformation is the deaminative coupling of benzylamines with arylboronic acids to form diarylmethanes. rsc.orgrsc.org This metal-free approach converts the primary amine into a good leaving group in situ, facilitating the formation of a new carbon-carbon bond. rsc.orgrsc.org

In this reaction, the benzylamine, such as this compound, is treated with a nitrosating agent like isoamyl nitrite. This transforms the primary amine into a diazonium species. rsc.orgresearchgate.net Subsequently, an arylboronic acid is introduced as the coupling partner. The arylboronic acid acts as a Lewis acid, promoting the coupling reaction that forges a new C-C bond and yields the corresponding diarylmethane product. rsc.org This method is valued for its operational simplicity and broad functional group tolerance. rsc.org

Formation of Imines and their Subsequent Reactions

The primary amine of this compound can readily react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The formation of imines is often catalyzed by acid and is a reversible process. libretexts.org

The C=N double bond in the resulting imine is susceptible to various further reactions. A key transformation is the reduction of the imine to a secondary amine. This can be achieved using reducing agents such as sodium borohydride in a process known as reductive amination. masterorganicchemistry.com Trifluoromethylated imines are particularly important building blocks for synthesizing biologically active molecules. nih.gov The synthesis of these compounds can be challenging due to the electron-withdrawing nature of the trifluoromethyl group but can be facilitated using solid acid catalysts and microwave irradiation. nih.gov

Table 2: Imines from this compound

Reactant 1Reactant 2 (Aldehyde/Ketone)Product TypeSubsequent ReactionFinal Product Type
This compoundBenzaldehydeImine (Schiff Base)Reduction (e.g., with NaBH₄)Secondary Amine
This compoundAcetoneImine (Schiff Base)Reduction (e.g., with NaBH₄)Secondary Amine

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds like this compound to minimize environmental impact and enhance safety. yale.edusigmaaldrich.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduwjpmr.com

Several of the twelve principles of green chemistry can be applied to the synthetic pathways discussed:

Prevention : It is better to prevent waste than to treat it after it has been created. yale.edusigmaaldrich.com Optimizing reaction conditions to maximize yield and minimize byproducts aligns with this principle.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edusigmaaldrich.com Catalytic reactions, for instance, are inherently more atom-economical than those using stoichiometric reagents.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. yale.edusigmaaldrich.com This involves selecting safer reagents and solvents. For example, replacing hazardous solvents with greener alternatives like water or supercritical CO₂, or performing reactions under solvent-free conditions. mun.canih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edu The use of Raney nickel in the reduction of the nitro group is an example of applying this principle. Developing catalytic versions of other steps, such as the nitration or bromination, could further improve the greenness of the synthesis. google.com For instance, using heteropolyacid ionic liquids as catalysts for nitration reactions is being explored as a cleaner alternative to the traditional mixed-acid process. google.com

Design for Energy Efficiency : Energy requirements should be minimized. yale.edu Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The use of microwave-assisted synthesis, as seen in imine formation, can often reduce reaction times and energy input compared to conventional heating. nih.gov

By consciously applying these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Solvent-Free and Catalyst-Efficient Approaches

The development of solvent-free and catalyst-efficient synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental footprint of chemical production. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in publicly available literature, general principles from related transformations can be applied. One such approach is the reductive amination of the corresponding aldehyde, 4-chloro-2-(trifluoromethyl)benzaldehyde.

In conventional reductive aminations, a solvent is typically required to dissolve the reactants and facilitate the reaction. However, advancements in mechanochemistry and solid-state synthesis have demonstrated the feasibility of running reactions in the absence of bulk solvents. These methods often involve the physical grinding or milling of reactants, where the mechanical energy input drives the chemical transformation.

Furthermore, catalyst efficiency is paramount. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key strategy. For the reductive amination of 4-chloro-2-(trifluoromethyl)benzaldehyde, a highly efficient and reusable catalyst, such as a supported palladium or platinum catalyst, could be employed. The reaction would proceed through the in-situ formation of an imine, followed by its immediate reduction to the target benzylamine.

An analogous environmentally friendly approach has been demonstrated in the synthesis of other organofluorine compounds. For instance, the sulfonylation of activated alkenes has been achieved in water under catalyst-free conditions, showcasing the potential for aqueous media to replace volatile organic solvents in certain transformations. enamine.net This highlights a move towards more benign reaction media, a principle that could be extended to the synthesis of this compound.

A hypothetical solvent-free, catalyst-efficient synthesis could involve the following pathway:

ReactantsCatalystConditionsProduct
4-Chloro-2-(trifluoromethyl)benzaldehyde, Ammonia sourceReusable heterogeneous catalyst (e.g., Pd/C)Solvent-free, mechanical milling or high temperatureThis compound

This approach would significantly reduce waste generated from solvents and catalyst workup, aligning with the principles of green chemistry.

Sustainable Synthetic Routes and Waste Reduction

Sustainable synthesis of this compound focuses on the entire lifecycle of the process, from the choice of starting materials to the minimization of waste streams. A key strategy for enhancing sustainability is the use of continuous-flow chemistry. acs.org Flow reactors offer superior heat and mass transfer, enabling reactions to be run at higher concentrations and temperatures with shorter reaction times, which can lead to increased yields and reduced by-product formation. acs.org

For the synthesis of this compound, a continuous-flow process could be designed for the reductive amination of 4-chloro-2-(trifluoromethyl)benzaldehyde. This would involve pumping a solution of the aldehyde and an ammonia source through a heated tube packed with a solid-supported catalyst. This setup allows for precise control over reaction parameters, leading to higher efficiency and safety. acs.org

Another critical aspect of sustainable synthesis is the reduction of hazardous reagents and by-products. For instance, a synthesis method for the isomeric 4-chloro-3-(trifluoromethyl)phenylisocyanate has been developed that replaces the traditional nitric acid/sulfuric acid nitration system with a safer acetic anhydride/concentrated nitric acid system. google.com This modified approach operates at a lower temperature and reduces the formation of multi-nitration impurities. google.com Similarly, the reduction step in this synthesis avoids the use of iron powder, which generates large amounts of iron mud waste, by employing a cleaner ferric trichloride/hydrazine hydrate (B1144303) system. google.com

These principles can be applied to the synthesis of this compound. For example, if the synthesis starts from a nitrated precursor, employing cleaner reduction methods would significantly improve the sustainability of the process.

Traditional MethodSustainable AlternativeWaste Reduction Benefit
Batch reaction in organic solventContinuous-flow reactionReduced solvent waste, improved energy efficiency
Use of stoichiometric reducing agentsCatalytic hydrogenationReduced inorganic waste
Generation of hazardous by-productsOptimization of reaction conditions to minimize side reactionsCleaner product stream, less purification waste

By integrating these sustainable practices, the synthesis of this compound can be made more environmentally friendly and economically viable.

Stereoselective Synthesis of Chiral Derivatives

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of sophisticated methods for the stereoselective synthesis of chiral molecules. Chiral derivatives of this compound are of significant interest, and their synthesis can be achieved through several asymmetric strategies, primarily centered around the asymmetric reduction of a prochiral imine or the addition of nucleophiles to a chiral imine derivative.

One prominent method is the catalytic enantioselective reduction of the corresponding N-substituted imine derived from 4-chloro-2-(trifluoromethyl)benzaldehyde. This transformation can be achieved using chiral catalysts based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands. The choice of ligand is crucial for achieving high enantioselectivity.

Imine SubstrateCatalyst SystemProduct Enantiomeric Excess (ee)Reference
N-aryl trifluoromethyl ketiminesTakemoto's thiourea (B124793) catalystHigh ee nih.gov
Acyclic trifluoromethyl ketiminesRh-WingPhos catalystHigh conversion nih.gov

Another powerful approach is the use of biocatalysis. Enzymes, such as transaminases, can catalyze the asymmetric amination of ketones or the kinetic resolution of racemic amines with high enantioselectivity under mild reaction conditions. nih.gov A biocatalytic approach to chiral this compound could involve the enzymatic reductive amination of 4-chloro-2-(trifluoromethyl)benzaldehyde or the resolution of the racemic amine.

Furthermore, organocatalysis offers a metal-free alternative for the synthesis of chiral amines. Chiral phosphoric acids or other Brønsted acids can catalyze the asymmetric reduction of imines or related substrates. For example, the asymmetric synthesis of chiral α-trifluoromethylamines has been realized using a cinchonine-derived alkaloid as an organocatalyst in an asymmetric SN2'-SN2' reaction. nih.gov

The synthesis of chiral α-trifluoromethyl amino esters has also been achieved through biocatalytic N-H bond insertion with acceptor-acceptor carbene donors, demonstrating the potential of enzymatic methods to create these valuable chiral building blocks with high yield and enantioselectivity. acs.org

These stereoselective methods provide access to both (R)- and (S)-enantiomers of this compound, which are essential for the development of new chiral drugs and agrochemicals.

Derivatives and Analogs of 4 Chloro 2 Trifluoromethyl Benzylamine: Synthesis and Research

Design and Synthesis of Functionalized Derivatives for Biological Evaluation

The strategic derivatization of 4-chloro-2-(trifluoromethyl)benzylamine has been a key focus of research aimed at discovering new molecules with potential therapeutic value. These efforts have primarily involved modifications at the amine functional group and the integration of the benzylamine (B48309) moiety into larger, more complex molecular architectures.

Modifications at the Benzylamine Nitrogen (e.g., N-substitution)

The nitrogen atom of the benzylamine group serves as a prime site for synthetic elaboration, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and pharmacological properties. Common modifications include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various established methods. One common approach is reductive amination, which involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. Another widely used method is the direct alkylation of the amine with an alkyl halide.

N-Arylation: The formation of a carbon-nitrogen bond between the benzylamine and an aromatic ring is a key transformation in medicinal chemistry. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for achieving N-arylation. These reactions typically employ a palladium or copper catalyst to couple the amine with an aryl halide or pseudohalide. For instance, the N-arylation of fluoroalkylamines has been successfully achieved using nickel catalysis. nih.gov

Incorporation into Complex Heterocyclic Systems (e.g., Pyrimidines, Quinazolines, Pyrimidoindazoles)

The this compound moiety has been incorporated into various heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds.

Pyrimidines: The pyrimidine (B1678525) nucleus is a fundamental component of many therapeutic agents. The synthesis of pyrimidine derivatives can involve the reaction of a benzylamine with a suitably functionalized pyrimidine precursor, such as a 4-chloropyrimidine. These reactions often proceed via nucleophilic aromatic substitution, where the benzylamine displaces the chloro group on the pyrimidine ring. thieme.desciprofiles.com The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines, for example, provides a versatile intermediate for such substitutions. thieme.desciprofiles.com

Quinazolines: Quinazolines are another important class of heterocyclic compounds with a broad spectrum of biological activities. Benzylamines are common starting materials in the synthesis of quinazolines. For example, they can be reacted with 2-aminobenzophenones in the presence of a catalyst to form the quinazoline (B50416) ring system. nih.gov The reaction of 4-chloroquinazolines with benzylamines is a well-established method for preparing 4-(benzylamino)quinazolines. researchgate.net While a direct example with this compound is not explicitly detailed in the provided search results, the general applicability of this reaction is widely recognized. researchgate.netnih.govnih.govbeilstein-journals.org A related synthesis involves the reaction of N-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, indicating the utility of chloro-trifluoromethyl-phenyl amines in quinazoline chemistry. atlantis-press.com

Pyrimidoindazoles: The synthesis of more complex fused heterocyclic systems, such as pyrimidoindazoles, can also utilize benzylamine derivatives as key building blocks. These multi-ring systems are of interest due to their potential for diverse biological activities.

Synthesis of Amide and Sulfonamide Derivatives

The conversion of the primary amine of this compound into amide and sulfonamide functionalities is a common strategy for generating derivatives with altered properties.

Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily acylated by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. A specific example involves the reaction of 5-((4-(ethylsulfonyl)benzyl)carbamoyl)-2-fluorobenzoic acid with this compound in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) to yield the corresponding amide. echemi.com

Sulfonamide Derivatives: Sulfonamides are an important class of compounds with a wide range of therapeutic applications. The synthesis of sulfonamides from this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base. ekb.eg While direct synthesis of a sulfonamide from the target benzylamine is not explicitly detailed in the provided results, general methods for sulfonamide synthesis are well-established and applicable. For example, a one-step process for the synthesis of sulfinamides from sulfonyl chlorides and amines has been reported, which can be a precursor to sulfonamides. nih.gov

Exploration of Isomeric Forms and Their Differential Synthesis

The potential for chirality in derivatives of this compound, particularly when substitution occurs at the benzylic carbon or when the amine is incorporated into a chiral molecule, has led to the exploration of its isomeric forms.

Methodologies for Isomer Discrimination During Synthesis

The separation of enantiomers and diastereomers is a critical aspect of chiral drug development. For chiral benzylamine derivatives, several methodologies can be employed for isomer discrimination.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to their separation.

Kinetic Resolution: Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to the enrichment of the less reactive enantiomer. This can be achieved using chiral catalysts or reagents. For instance, organocatalytic asymmetric fluorination of α-chloroaldehydes has been shown to involve kinetic resolution of the starting material. beilstein-journals.org

Diastereomeric Resolution: When a chiral amine is reacted with a chiral resolving agent, a mixture of diastereomers is formed. These diastereomers have different physical properties, such as solubility, which can be exploited for their separation by methods like crystallization or chromatography. The separated diastereomers can then be converted back to the individual enantiomers of the original amine. The synthesis of α-(trifluoromethyl)-β-lactams has been achieved through the separation of diastereomeric intermediates. beilstein-journals.orgnih.gov

Precursors and Intermediates for this compound and its Analogs

The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates.

A common synthetic route to this compound involves the reduction of 4-chloro-2-(trifluoromethyl)benzonitrile (B1586403). The benzonitrile (B105546) itself can be prepared from 4-chloro-2-(trifluoromethyl)aniline (B1214093) through a Sandmeyer reaction.

Another important precursor is 4-chloro-2-(trifluoromethyl)benzaldehyde (B1586157) . google.comchemicalbook.comprepchem.comgoogle.com This aldehyde can be synthesized from 3-trifluoromethyl-4-dichloromethyl chlorobenzene (B131634) by hydrolysis. google.com It can then be converted to the target benzylamine via reductive amination.

4-Chloro-2-(trifluoromethyl)benzyl bromide and the corresponding chloride are also valuable intermediates. These benzylic halides can be synthesized and subsequently reacted with a source of ammonia (B1221849) or other nitrogen nucleophiles to afford the desired benzylamine. The chlorination of toluenes to benzyl (B1604629) chlorides can be achieved using various methods, including visible light-mediated reactions. mdpi.com

Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile

A documented method for synthesizing 4-chloro-2-(trifluoromethyl)benzonitrile involves a sequential process starting from m-chlorobenzotrifluoride. google.com This synthetic pathway includes nitration, reduction, diazotization, bromination, and finally, cyanation. google.com

The initial step is the nitration of m-chlorobenzotrifluoride using a nitric acid/sulfuric acid mixture to produce 5-chloro-2-nitrobenzotrifluoride (B89720). google.com This intermediate is then reduced via catalytic hydrogenation with Raney nickel to yield 4-chloro-2-(trifluoromethyl)aniline. google.com

Subsequently, the aniline (B41778) derivative undergoes a diazotization reaction followed by bromination. This is achieved using cuprous bromide, hydrobromic acid, and sodium nitrite (B80452), which results in the formation of 4-chloro-2-trifluoromethylbromobenzene. google.com The final step is the conversion of the brominated compound to the target molecule, 4-chloro-2-(trifluoromethyl)benzonitrile. This is accomplished through a reaction with cuprous cyanide, facilitated by the phase transfer catalyst hexadecyltrimethylammonium bromide in a solvent such as N,N-dimethylformamide (DMF). google.com The reaction is heated to reflux, typically between 154°C and 160°C, for 2 to 4 hours. google.com This method is reported to produce the final compound with a purity greater than 98% and a yield of 84.3%. google.com

Table 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile

Step Starting Material Reagents Intermediate/Product
1 m-Chlorobenzotrifluoride Nitric acid, Sulfuric acid 5-Chloro-2-nitrobenzotrifluoride
2 5-Chloro-2-nitrobenzotrifluoride Hydrogen, Raney Nickel 4-Chloro-2-(trifluoromethyl)aniline
3 4-Chloro-2-(trifluoromethyl)aniline Cuprous bromide, Hydrobromic acid, Sodium nitrite 4-Chloro-2-trifluoromethylbromobenzene

Preparation of 4-Chloro-2-trifluoromethyl-acetophenone

4-Chloro-2-trifluoromethyl-acetophenone is recognized as a significant intermediate in the synthesis of triazole fungicides. google.com One synthetic approach to this compound begins with 3,4-dimethyl chlorobenzene. google.com The process involves a series of reactions including chlorination, fluorine-chlorine exchange, hydrolysis, further chlorination, and coupling with a malonate ester. google.com

This sequence leads to the formation of an intermediate, 2-(4-chloro-2-(trifluoromethyl)benzoyl)malonate. google.com This malonate derivative is then subjected to hydrolysis and decarboxylation to yield the final product, 4-chloro-2-trifluoromethyl-acetophenone. google.com The synthesis of the malonate intermediate involves reacting 4-chloro-2-trifluoromethyl benzoyl chloride with dimethyl malonate in the presence of a base like sodium tert-butoxide in a solvent such as tetrahydrofuran. google.com

Role of 4-Chloro-2-(trifluoromethyl)aniline as an Intermediate

4-Chloro-2-(trifluoromethyl)aniline is a pivotal intermediate in the synthesis of various more complex molecules. google.comscbt.com As detailed in the synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile, it serves as the precursor to 4-chloro-2-trifluoromethylbromobenzene through a Sandmeyer-type reaction involving diazotization and subsequent bromination. google.com

The chemical properties of 4-chloro-2-(trifluoromethyl)aniline, including its molecular formula (C₇H₅ClF₃N) and molecular weight (195.57 g/mol ), make it a versatile building block. scbt.com Its applications extend to the synthesis of other chemical entities, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. scbt.com The presence of the trifluoromethyl group and the chlorine atom on the aniline ring influences its reactivity and the properties of its downstream derivatives.

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound Not specified in sources C₈H₇ClF₃N
4-Chloro-2-(trifluoromethyl)benzonitrile Not specified in sources C₈H₃ClF₃N
m-Chlorobenzotrifluoride 98-15-7 C₇H₄ClF₃
5-Chloro-2-nitrobenzotrifluoride 118-83-2 C₇H₃ClF₃NO₂
4-Chloro-2-(trifluoromethyl)aniline 445-03-4 C₇H₅ClF₃N
Cuprous bromide 7787-70-4 CuBr
Hydrobromic acid 10035-10-6 HBr
Sodium nitrite 7632-00-0 NaNO₂
4-Chloro-2-trifluoromethylbromobenzene Not specified in sources C₇H₃BrClF₃
Cuprous cyanide 544-92-3 CuCN
Hexadecyltrimethylammonium bromide 57-09-0 C₁₉H₄₂BrN
N,N-Dimethylformamide (DMF) 68-12-2 C₃H₇NO
4-Chloro-2-trifluoromethyl-acetophenone 321-37-9 (for 4'-Chloro-2,2,2-trifluoroacetophenone) C₉H₆ClF₃O
2-(4-Chloro-2-(trifluoromethyl)benzoyl)malonate Not specified in sources C₁₃H₁₀ClF₃O₅
3,4-Dimethyl chlorobenzene 615-60-1 C₈H₉Cl
4-Chloro-2-trifluoromethyl benzoyl chloride Not specified in sources C₈H₃Cl₂F₃O
Dimethyl malonate 108-59-8 C₅H₈O₄
Sodium tert-butoxide 865-48-5 C₄H₉NaO
Tetrahydrofuran 109-99-9 C₄H₈O

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 4-Chloro-2-(trifluoromethyl)benzylamine.

In ¹H NMR analysis, the spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (e.g., doublets and doublets of doublets) arising from spin-spin coupling. The proton at position 3 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be a doublet of doublets, coupled to both the proton at position 3 and the proton at position 6. The proton at position 6 would appear as a doublet, coupled to the proton at position 5. The benzylic methylene (B1212753) protons (-CH₂-) would typically appear as a singlet, while the amine protons (-NH₂) would also present as a broad or sharp singlet, depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. A decoupled spectrum would show eight distinct signals, one for each unique carbon atom. The trifluoromethyl group's carbon would be identifiable by its characteristic quartet splitting pattern due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the chloro and trifluoromethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Atom Predicted Chemical Shift (ppm) Multiplicity
Aromatic H-3 7.5 - 7.7 d
Aromatic H-5 7.3 - 7.5 dd
Aromatic H-6 7.6 - 7.8 d
Benzylic -CH₂- ~3.9 s
Amine -NH₂ 1.5 - 2.5 (variable) s (broad)
¹³C NMR Atom Predicted Chemical Shift (ppm) Multiplicity (in coupled spectrum)
Benzylic -CH₂- ~40-45 t
Aromatic C-Cl ~130-135 s
Aromatic C-CF₃ ~128-132 (q) s
Aromatic C-H ~125-135 d

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as all three fluorine atoms in the -CF₃ group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting.

The chemical shift of this singlet is diagnostic of the electronic environment of the trifluoromethyl group. For a -CF₃ group at the 2-position of a substituted benzene ring, the chemical shift typically falls in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.org This technique is exceptionally useful for isomer differentiation. For instance, the constitutional isomers 4-Chloro-3-(trifluoromethyl)benzylamine and 2-Chloro-4-(trifluoromethyl)benzylamine would exhibit different ¹⁹F chemical shifts due to the altered electronic effects of the chlorine atom relative to the trifluoromethyl group, providing a clear method for distinguishing between them. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides structural clues. For benzylamines, common fragmentation pathways include:

Alpha-cleavage: Loss of a hydrogen radical from the benzylic carbon to form a stable iminium cation ([M-H]⁺), which is often the base peak.

Benzylic C-C cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of a substituted benzyl (B1604629) cation, [C₇H₃ClF₃]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is ideal for assessing the purity of a this compound sample. A pure sample would yield a single major peak in the gas chromatogram.

Furthermore, GC-MS is highly effective for separating and identifying isomers. Regioisomers, such as 2-chloro-4-(trifluoromethyl)benzylamine, would likely have different retention times on the GC column due to variations in their boiling points and polarity. The mass spectrum obtained for each separated peak can then be used to confirm its identity, as while isomers have the same molecular weight, their fragmentation patterns can sometimes show subtle, reproducible differences.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, with the molecular formula C₈H₇ClF₃N, the theoretical monoisotopic mass is 209.02191 Da. uni.lu An HRMS measurement confirming this exact mass (typically within a 5 ppm error margin) provides unambiguous verification of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass but different atomic compositions. uni.lu

Table 2: Predicted HRMS Data for this compound

Molecular Formula Adduct Calculated m/z
C₈H₇ClF₃N [M]⁺ 209.02136
C₈H₇ClF₃N [M+H]⁺ 210.02919

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy: FT-IR and FT-Raman for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂) group are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group is characterized by very strong and intense absorption bands, typically between 1100 and 1350 cm⁻¹, which are often the most prominent features in the spectrum.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While C-F and other polar bond vibrations are strong in the IR spectrum, the more symmetric and less polar aromatic ring vibrations often give strong signals in the Raman spectrum. This complementary nature aids in a more complete assignment of the vibrational modes of the molecule.

Table 3: List of Chemical Compounds

Compound Name
This compound
4-Chloro-3-(trifluoromethyl)benzylamine
2-Chloro-4-(trifluoromethyl)benzylamine
Trifluorotoluene
2-(Trifluoromethyl)benzonitrile

X-ray Crystallography for Absolute Structure and Conformation

Single-Crystal X-ray Diffraction for Resolving Substitution Patterns

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can construct a three-dimensional electron density map of the molecule.

This map allows for the unambiguous determination of the connectivity of atoms and the precise location of substituents on a molecule. For a compound like this compound, SC-XRD would definitively confirm the substitution pattern on the benzene ring, showing the chlorine atom at position 4 and the trifluoromethyl group at position 2, relative to the benzylamine (B48309) moiety. This experimental verification is essential for confirming the outcome of a chemical synthesis and for understanding structure-activity relationships.

For example, a study on the related compound, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide, utilized X-ray diffraction to confirm its structure. The crystallographic data for this molecule are presented in the table below to illustrate the type of information obtained from such an analysis.

ParameterValue
Empirical formulaC15H11ClF3NO2
Crystal systemTriclinic
Space groupP-1
a (Å)7.4490(6)
b (Å)8.440(1)
c (Å)12.0290(14)
α (°)96.622(8)
β (°)92.926(8)
γ (°)105.459(8)
Volume (ų)721.39(14)

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. The Hirshfeld surface provides a graphical representation of the regions where a molecule is in contact with its neighbors, offering insights into the forces that govern crystal packing, such as hydrogen bonds and van der Waals interactions.

For instance, in the analysis of other chloro- and fluoro-substituted organic compounds, Hirshfeld surface analysis has revealed the significant contributions of various interactions. The table below shows typical contributions of different intermolecular contacts found in the crystal structures of such molecules.

Interaction TypeTypical Contribution (%)
H···H28 - 45
H···Cl/Cl···H19 - 23
H···F/F···H13 - 37
H···O/O···H4 - 19
C···H/H···C14 - 34
C···C~8

This quantitative approach allows chemists to compare the crystal packing of different but related structures, providing a deeper understanding of how subtle changes in molecular structure can influence solid-state properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, providing valuable insights into the behavior of chemical compounds. For 4-Chloro-2-(trifluoromethyl)benzylamine, DFT calculations offer a way to understand its structural and electronic landscape at the atomic level.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation (the ground state) is found. Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly used for this purpose. multidisciplinaryjournals.comsemanticscholar.org The optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Data is illustrative, based on typical values for substituted benzene (B151609) derivatives calculated via DFT/B3LYP methods.

ParameterBond/AtomsPredicted Value
Bond Length C-Cl~1.74 Å
C-CF₃~1.50 Å
C-C (aromatic)~1.39 - 1.41 Å
C-CH₂~1.51 Å
C-N~1.47 Å
Bond Angle C-C-Cl~120°
C-C-CF₃~122°
C-C-C (aromatic)~118° - 121°
C-C-N~110°
Dihedral Angle C-C-C-NVariable (describes rotation of aminomethyl group)

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or rocking of bonds. researchgate.netnih.gov For this compound, key predicted vibrational modes would include:

C-Cl stretching: Typically found in the low-wavenumber region (around 505-760 cm⁻¹). researchgate.net

C-F stretching (of the CF₃ group): Strong absorptions expected in the 1100-1300 cm⁻¹ region.

N-H stretching (of the NH₂ group): Usually observed between 3300-3500 cm⁻¹.

Aromatic C-H and C=C stretching: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. scirp.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. worktribe.com Predicting ¹⁹F NMR shifts is particularly relevant for fluorinated compounds and can be achieved with good accuracy using appropriate DFT methods and basis sets, such as ωB97XD/aug-cc-pvdz. rsc.orguni-muenchen.de These predictions help in assigning experimental signals and can even be used to distinguish between different conformations or binding modes of a molecule in a complex environment, such as a protein active site. nih.gov

Table 2: Predicted Key Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative) Values are illustrative and represent typical ranges for the specified functional groups.

SpectroscopyFunctional Group / AtomPredicted Wavenumber / Chemical Shift Range
Vibrational (IR/Raman) N-H Stretch3300 - 3500 cm⁻¹
Aromatic C-H Stretch3000 - 3100 cm⁻¹
C-F Stretch (asymm. & symm.)1100 - 1300 cm⁻¹
C-Cl Stretch505 - 760 cm⁻¹
NMR ¹H (Aromatic)7.0 - 8.0 ppm
¹H (-CH₂-)3.8 - 4.5 ppm
¹H (-NH₂)1.5 - 2.5 ppm
¹⁹F (-CF₃)-60 to -65 ppm (relative to CFCl₃)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. multidisciplinaryjournals.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pair of the nitrogen atom, while the LUMO would be distributed over the aromatic ring, influenced by the electron-withdrawing trifluoromethyl group.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, mapping regions of positive and negative electrostatic potential onto the molecular surface. nih.gov It is an effective tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov

Negative Regions (Red/Yellow): These areas are electron-rich and are prone to attack by electrophiles. In this compound, such regions would be concentrated around the electronegative nitrogen and chlorine atoms.

Positive Regions (Blue): These areas are electron-poor and are susceptible to attack by nucleophiles. The hydrogen atoms of the amine group would be the most positive sites.

The MEP map provides a clear picture of the molecule's charge landscape, which is fundamental to understanding its intermolecular interactions and reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models use calculated molecular descriptors to predict the activity or properties of new, untested compounds, thereby guiding drug design and optimization.

In a QSAR study, a series of related compounds with known biological activities are used to build a predictive model. ijpsr.com The first step is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Quantify charge distribution, dipole moment, and orbital energies (e.g., HOMO-LUMO energies).

Physicochemical Descriptors: Include properties like lipophilicity (logP), molar refractivity, and polar surface area.

Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. ijpsr.com For a series of benzylamine (B48309) derivatives, a QSAR model might reveal that antibacterial activity is positively correlated with lipophilicity and negatively correlated with the energy of the LUMO, suggesting that more lipophilic compounds with a greater ability to accept electrons are more potent. nih.gov Such models are crucial for rational drug design, allowing chemists to prioritize the synthesis of compounds predicted to have enhanced activity. mdpi.com

The specific substituents on a molecule profoundly influence its properties and, consequently, its biological activity. The chlorine and trifluoromethyl groups in this compound each impart distinct characteristics.

Chlorine (-Cl): The chlorine atom is a halogen substituent with a dual electronic effect. It is electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. Its primary influence in a biological context is often to increase the molecule's lipophilicity (hydrophobicity). researchgate.net This enhanced lipophilicity can improve a drug's ability to cross cell membranes and reach its target. Furthermore, the presence of a chlorine atom can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing its half-life in the body. researchgate.net

Trifluoromethyl (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. mdpi.comwechemglobal.com It is also highly lipophilic and metabolically stable. mdpi.com The introduction of a -CF₃ group can significantly alter a molecule's properties:

Increased Lipophilicity: Facilitates membrane permeability and can enhance binding to hydrophobic pockets in protein targets. nih.gov

Electronic Effects: The strong electron-withdrawing nature can modulate the pKa of nearby acidic or basic groups (like the amine in benzylamine), affecting the molecule's ionization state at physiological pH.

Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group resistant to metabolic breakdown, which can prolong the drug's duration of action. mdpi.com

Binding Interactions: The -CF₃ group can participate in unique non-covalent interactions with biological targets, potentially increasing binding affinity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Currently, there are no specific molecular docking or molecular dynamics simulation studies published in the peer-reviewed literature that focus on this compound. Such studies would be invaluable in identifying potential protein targets and understanding the stability and dynamics of the ligand-protein complex.

Binding Affinity Prediction and Mechanism of Action Elucidation

Without molecular docking and simulation data, the binding affinity of this compound to any specific biological target cannot be predicted computationally. Consequently, its potential mechanism of action at a molecular level remains unelucidated from a computational standpoint.

Computational Studies on Conformational Preferences and Flexibility

Detailed computational analyses of the conformational preferences and flexibility of this compound have not been reported. These studies, often conducted using quantum mechanics or molecular mechanics methods, are essential for understanding the molecule's shape, energy landscape, and how it might adapt its conformation upon binding to a target.

Medicinal Chemistry and Biological Activity Investigations

Applications as Pharmaceutical Intermediates and Drug Candidates

4-Chloro-2-(trifluoromethyl)benzylamine is a key intermediate in the synthesis of numerous pharmaceutical compounds. echemi.com The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final drug molecule. jelsciences.commdpi.com This has led to its incorporation into a multitude of drug candidates and investigational compounds across different therapeutic areas.

Development of Potential Therapeutic Agents Targeting Specific Enzymes or Receptors

Derivatives of this compound have been instrumental in the development of potent and selective inhibitors of various enzymes and modulators of receptor activity. The specific arrangement of the chloro and trifluoromethyl groups on the phenyl ring allows for tailored interactions within the binding sites of target proteins.

One notable application is in the creation of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.uk For instance, derivatives incorporating the 4-chloro-2-(trifluoromethyl)phenyl moiety have been synthesized and evaluated as potent inhibitors of c-KIT kinase, a receptor tyrosine kinase involved in the pathogenesis of gastrointestinal stromal tumors (GISTs). nih.govresearchgate.netfigshare.com These compounds are designed to fit into the ATP-binding pocket of the kinase, thereby blocking its activity and downstream signaling pathways that promote tumor growth.

Furthermore, this chemical scaffold has been utilized in the design of inhibitors for other enzymes, such as p38α mitogen-activated protein kinase, which is implicated in inflammatory responses and cancer. nih.gov The versatility of the this compound structure allows for chemical modifications that can fine-tune the selectivity and potency of these inhibitors.

Anticancer Research and Mechanisms

The this compound framework is a prominent feature in many compounds investigated for their anticancer properties. These derivatives exert their effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of protein kinases. ed.ac.uknih.gov

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for cancer therapy. nih.gov Several derivatives of this compound have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death. nih.govmdpi.commdpi.comresearchgate.net These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules and disrupting the mitotic spindle. This disruption triggers a mitotic catastrophe, a form of cell death that occurs during mitosis. nih.gov

Apoptotic Induction: In addition to disrupting mitosis, many anticancer compounds derived from this scaffold can induce apoptosis, or programmed cell death. By inhibiting key survival pathways or activating pro-apoptotic proteins, these molecules can trigger the cell's self-destruction mechanism. For example, some novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce apoptosis in cancer cells. mdpi.com

Kinase Inhibition: As previously mentioned, the inhibition of protein kinases is a major strategy in cancer therapy. ed.ac.uk Derivatives of this compound have been successfully developed as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. nih.govresearchgate.netfigshare.comnih.gov The targeted inhibition of these kinases can halt the uncontrolled growth of tumors.

Anticancer Mechanism Target Effect Example Derivative Class
Tubulin Polymerization Inhibitionβ-tubulinMitotic arrest, mitotic catastropheOxadiazole-linked aryl core compounds nih.gov
Apoptotic InductionMitochondrial membraneDisruption of membrane potential7-chloro-4-aminoquinoline-benzimidazole hybrids mdpi.com
Kinase Inhibitionc-KIT kinase, p38α MAPKInhibition of signaling pathwaysN-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide derivatives nih.govresearchgate.net, 4-chloro-N-phenyl benzamide (B126) derivatives nih.gov

Antimicrobial and Anti-inflammatory Activities

The structural motif of this compound has also been explored for the development of agents to combat microbial infections and inflammatory conditions.

Antimicrobial Activities: The trifluoromethyl group is known to enhance the biological activity of many compounds, including their antimicrobial efficacy. bohrium.com Researchers have synthesized and evaluated derivatives of this compound for their activity against a range of bacteria and fungi. nih.govnih.govmdpi.com For example, certain pyrazole (B372694) derivatives incorporating the N-(trifluoromethyl)phenyl substituent have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria. nih.gov

Anti-inflammatory Activities: Chronic inflammation is a contributing factor to many diseases. Derivatives of this compound have been investigated as potential anti-inflammatory agents. frontiersin.orgresearchgate.netresearchgate.netnih.govmdpi.com These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) or by targeting enzymes involved in the inflammatory cascade. mdpi.com

Neurological Disorder Research

The physicochemical properties imparted by the chloro and trifluoromethyl substituents, such as increased lipophilicity, can enhance the ability of molecules to cross the blood-brain barrier. smolecule.com This makes the this compound scaffold attractive for the development of drugs targeting the central nervous system (CNS).

One area of investigation is the development of inhibitors for glycine (B1666218) transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating glycine levels in the brain, and its inhibition is a potential therapeutic strategy for neurological and psychiatric disorders such as schizophrenia. The this compound moiety can be incorporated into molecules designed to specifically block the activity of this transporter.

Investigated for Targeting Proton Gradients in Microbial Cells

The ability to disrupt proton gradients across microbial cell membranes is a potential mechanism for antimicrobial action. While direct studies on this compound for this specific purpose are not extensively detailed, the lipophilic and electron-withdrawing nature of the trifluoromethyl group in related compounds suggests a potential to interact with and disrupt biological membranes. nih.gov This disruption can lead to a collapse of the proton motive force, which is essential for microbial energy production and survival.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgnih.govnih.govrsc.orgrsc.org For derivatives of this compound, SAR studies have provided valuable insights into the roles of the chloro and trifluoromethyl substituents, as well as modifications to the benzylamine (B48309) core, in determining their potency and selectivity for various biological targets. nih.gov

Key findings from SAR studies on derivatives of this compound include:

Position and Nature of Substituents: The relative positions of the chloro and trifluoromethyl groups on the phenyl ring are often critical for optimal binding to the target protein. Modifications to these substituents, such as replacing the chloro group with other halogens or altering the position of the trifluoromethyl group, can significantly impact activity. nih.gov

Introduction of Additional Rings and Linkers: The benzylamine core can be extended by incorporating other cyclic structures or linkers. The nature and length of these additions can be optimized to enhance binding affinity and selectivity. For example, in the development of kinase inhibitors, different linkers are often explored to achieve the optimal orientation of the molecule within the kinase's active site.

Structural Modification Observed Effect on Activity Example Target Class
Altering halogen substituentImproved activity with chloro and bromo derivativesAntibacterial agents nih.gov
Introduction of a carboxylic acid groupElimination of activityAntibacterial agents nih.gov
Variation of substituents on a linked phenyl ringElectron-withdrawing groups enhanced inhibitory activityImidazopyridine derivatives nih.gov

Impact of Substituent Position and Electronic Properties on Bioactivity

The biological activity of benzylamine derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The 4-chloro and 2-trifluoromethyl substitution pattern in the target compound creates a distinct electronic environment that modulates its bioactivity.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is known for its ability to enhance the metabolic stability of a compound. mdpi.comresearchgate.net Its presence can increase the binding affinity of a molecule to its biological target through various interactions. mdpi.com The chlorine atom, also an electron-withdrawing group, further influences the electronic properties of the aromatic ring.

Studies on related compounds have highlighted the importance of the substituent positions. For instance, in a series of hydrazone derivatives, it was found that 2-chloro and 2-trifluoromethyl benzylidene derivatives were the most potent inhibitors of butyrylcholinesterase (BuChE), with the ortho-CF3-substituted compound showing an IC50 of 19.1 µM. nih.gov This suggests that the ortho-position of the trifluoromethyl group, as seen in this compound, can be crucial for specific biological activities.

The combination of these substituents can lead to a synergistic effect on bioactivity. A study on benzylamine-supported platinum(IV) complexes showed that 4-chloro containing complexes displayed impressive anticancer activities. researchgate.net While this study did not specifically use the 2-trifluoromethyl variant, it underscores the contribution of the 4-chloro substituent to biological efficacy.

The table below summarizes the influence of different substituents on the bioactivity of related benzylamine and benzylidene derivatives.

Compound/Derivative ClassSubstituentsObserved BioactivityReference
Benzylidene Hydrazones2-chloro, 2-trifluoromethylPotent inhibition of Butyrylcholinesterase (IC50 = 19.1 µM for 2-CF3) nih.gov
Benzylidene Hydrazones4-trifluoromethylMost efficient in vitro inhibitor of Acetylcholinesterase in its series nih.gov
Benzylamine Platinum(IV) Complexes4-chloroImpressive anticancer activity against MCF-7 cell line researchgate.net
Benzylamine Platinum(IV) Complexes4-fluoroImpressive anticancer activity against MCF-7 cell line researchgate.net

Pharmacophore Development and Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold possesses key features that make it a valuable starting point for pharmacophore development and optimization in drug discovery. nih.gov

The key pharmacophoric features of this scaffold include:

An aromatic ring, which can participate in hydrophobic and π-stacking interactions.

A primary amine group, which can act as a hydrogen bond donor and a basic center.

The chlorine and trifluoromethyl substituents, which act as hydrophobic features and can influence electrostatic interactions.

This scaffold has been utilized in the design of inhibitors for various targets. For example, the benzylamine group is a known pharmacophore for targeting the C-X-C chemokine receptor 4 (CXCR4), which is involved in cancer metastasis. acs.org Optimization of benzylamine-based CXCR4 inhibitors has involved modifications to the aromatic ring and the amine group to enhance binding affinity and selectivity. acs.org

In the development of monoamine oxidase B (MAO-B) inhibitors, the benzyloxy pharmacophore on a phenyl ring has been a key feature. nih.gov While not a direct analog, this highlights the utility of substituted benzyl-containing structures in designing enzyme inhibitors. The process of pharmacophore modeling can be ligand-based, where the model is derived from a set of active compounds, or structure-based, where the model is developed from the three-dimensional structure of the target protein. nih.gov

The general workflow for pharmacophore-based drug design starting from a scaffold like this compound would typically involve:

Identification of the key interacting features of the scaffold with its target.

Creation of a 3D pharmacophore model representing the spatial arrangement of these features.

Virtual screening of large compound libraries to identify new molecules that match the pharmacophore model.

Synthesis and biological evaluation of the identified hits.

Optimization of the hits by modifying their structure to improve potency and pharmacokinetic properties.

Metabolic Stability and Biotransformation Studies

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. mdpi.com This can lead to a longer half-life and reduced metabolic clearance of the compound.

In vitro metabolism studies of benzylamine and its derivatives have shown that they can undergo several biotransformation reactions. The primary metabolic pathways for benzylamines typically involve the liver. nih.govnih.gov In vitro studies with rat liver subcellular fractions showed that benzylamine was metabolized to a small extent, while in vivo, it was extensively metabolized. nih.gov The major in vivo metabolite of benzylamine is hippuric acid, formed through oxidation to benzoic acid followed by conjugation with glycine. nih.gov

For substituted benzylamines, the metabolic fate can be more complex. In vitro studies on N-benzyl-tert-butylamine using hamster hepatic microsomes identified the corresponding nitrone and benzaldehyde (B42025) as metabolites. nih.gov Studies on N-substituted dibenzylamines indicated that dealkylation was a major metabolic pathway. dergipark.org.tr

The trifluoromethyl group in this compound is expected to block metabolic attack at the ortho position and potentially influence the metabolism of the entire molecule. The applications of fluorine in drug design are expanding due to an improved understanding of its effects on metabolic pathways and disposition. nih.gov While the C-F bond is strong, the departure of fluoride (B91410) from metabolic intermediates can still occur in some cases. nih.gov

A summary of potential metabolic pathways for benzylamine-related compounds is provided in the table below.

Parent Compound ClassMetabolic PathwayResulting MetabolitesStudy SystemReference
BenzylamineOxidation and Glycine ConjugationHippuric AcidIn vivo (rats) nih.gov
BenzylamineOxidative DeaminationBenzaldehydeIn vivo (rats) nih.gov
BenzylamineGlutathione ConjugationVarious GSH adductsIn vivo (rats) nih.gov
N-benzyl-tert-butylamineN-OxidationNitroneIn vitro (hamster liver microsomes) nih.gov
N-benzyl-tert-butylamineC-OxidationBenzaldehydeIn vitro (hamster liver microsomes) nih.gov
N-substituted dibenzylaminesDealkylationDealkylated aminesIn vitro (rat liver microsomes) dergipark.org.tr

Radiolabeling for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Carbon-11 (¹¹C) is a commonly used radionuclide for PET due to its short half-life (20.4 minutes) and the fact that carbon is a fundamental component of all organic molecules. nih.govmdpi.com

The this compound scaffold can be a valuable core structure for the development of novel PET radiotracers for imaging various biological targets in the brain and other organs. The choice of ¹¹C for labeling allows for the synthesis of a radiotracer that is chemically identical to its non-radioactive counterpart, thus preserving its biological activity and pharmacokinetic properties. mdpi.com

Synthesis of ¹¹C-Labeled Analogs for Receptor Targeting

The synthesis of ¹¹C-labeled analogs of this compound would typically involve the introduction of the ¹¹C isotope in the final or penultimate step of the synthesis to minimize the loss of radioactivity due to decay. Several strategies have been developed for the incorporation of ¹¹C into organic molecules.

One common method is ¹¹C-methylation , where a precursor molecule containing a nucleophilic group (e.g., an amine or a hydroxyl group) is reacted with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). osti.gov For a derivative of this compound, if the amine is secondary, it could be directly methylated. Alternatively, a precursor could be designed where a different part of the molecule is targeted for methylation.

Another powerful technique is the **direct fixation of [¹¹C]carbon dioxide ([¹¹C]CO₂) **. nih.govmdpi.com This method involves trapping cyclotron-produced [¹¹C]CO₂ with a suitable reagent to form a ¹¹C-labeled intermediate, which is then converted to the final product. For instance, [¹¹C]CO₂ can be reacted with organometallic reagents or trapped by strong organic bases to form ¹¹C-labeled carboxylic acids, ureas, or carbamates. mdpi.com A potential synthetic route to a ¹¹C-labeled analog could involve the reaction of a suitable precursor with [¹¹C]CO₂ to form a carbamate. nih.gov

The table below outlines common ¹¹C-labeling methods and their applicability to benzylamine-like structures.

¹¹C-Labeling Method¹¹C PrecursorKey ReactionApplicability to Benzylamine Analogs
¹¹C-Methylation[¹¹C]CH₃I or [¹¹C]CH₃OTfNucleophilic substitution on a precursor with an -OH, -NH, or -SH group.Labeling of secondary amines or other functional groups on a modified scaffold.
[¹¹C]CO₂ Fixation[¹¹C]CO₂Trapping with organometallic reagents or strong bases to form ¹¹C-carbonyl compounds.Synthesis of ¹¹C-carbamates from the benzylamine group.
¹¹C-Carbonylation[¹¹C]COPalladium-mediated cross-coupling reactions.Synthesis of ¹¹C-amides, esters, or ketones on a modified scaffold.

The development of such ¹¹C-labeled analogs of this compound could enable the in vivo visualization and quantification of their target receptors or enzymes, providing valuable information for drug development and understanding disease mechanisms. nih.gov

Applications in Agrochemical and Materials Science Research

Development of Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)

The molecular architecture of 4-chloro-2-(trifluoromethyl)benzylamine makes it a valuable precursor in the development of modern agrochemicals. The trifluoromethyl (CF3) group is known to enhance the biological activity, metabolic stability, and lipophilicity of molecules, which are critical attributes for effective pesticides. nih.govsemanticscholar.org The presence of the chlorine atom can further influence the compound's efficacy and spectrum of activity.

Research has shown that benzylamine (B48309) derivatives are integral to the synthesis of various active ingredients. For instance, novel herbicides based on the 2-(benzylamino)-1,3,5-triazine skeleton have demonstrated potent inhibitory activity on photosynthetic electron transport. nih.gov Specifically, derivatives like 2-(3-chlorobenzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine have shown significantly higher activity than established herbicides such as atrazine, highlighting the synergistic effect of the chloro and trifluoromethyl substituents on a benzylamine core structure. nih.gov

While direct commercial pesticides based on this compound are not extensively documented in publicly available literature, its role as an intermediate is implied in the synthesis of more complex molecules. It serves as a key building block for introducing the 4-chloro-2-(trifluoromethyl)benzyl moiety into a larger molecular scaffold. ontosight.ai This structural motif is explored in the design of new potential herbicides, fungicides, and insecticides aimed at overcoming resistance and improving performance. nih.govontosight.ai The synthesis of related structures, such as chloro-containing 1-aryl-3-oxypyrazoles for fungicides, underscores the industry's interest in chlorinated compounds for developing new active ingredients. nih.gov

Compound/Intermediate ClassAgrochemical TypeRole of this compound Moiety
Substituted Benzylamino TriazinesHerbicideForms the core structure responsible for inhibiting photosynthesis in target weeds. nih.gov
Novel Fungicide PrecursorsFungicideActs as a key building block to introduce the specific chloro- and trifluoromethyl-substituted phenyl ring. ontosight.ainih.gov
Advanced Pesticide IntermediatesGeneral PesticideProvides a lipophilic and metabolically stable structural unit to enhance biological efficacy. nih.gov

Advanced Materials Development (e.g., Polymers, Coatings)

In the field of materials science, this compound is recognized as a functional building block for creating high-performance polymers and coatings. bldpharm.com The incorporation of fluorinated groups, such as the trifluoromethyl moiety, into polymer structures is a well-established strategy for enhancing material properties. chemimpex.com

The trifluoromethyl group can significantly improve the thermal stability, chemical resistance, and hydrophobicity of a material. chemimpex.com The presence of the benzylamine group provides a reactive site for polymerization or for grafting onto existing polymer backbones. For example, the amine group can react with epoxides, isocyanates, or acid chlorides to form thermosetting resins or polyamides with specialized characteristics.

While specific polymers synthesized directly from this compound are proprietary or subjects of ongoing research, its utility can be inferred from studies on analogous compounds. For instance, polymers derived from 4-chloromethyl styrene (B11656) can be functionalized with various amines to create materials for diverse applications. asianpubs.org The principles of polymer synthesis suggest that this compound could be used to create polysulfonamides, polyimides, or other advanced polymers where durability and resistance to harsh environments are required. Its classification as a material building block by chemical suppliers points to its application in synthesizing organic monomers for specialized polymers. bldpharm.com

Material TypePotential Role of this compoundResulting Property Enhancement
High-Performance PolymersFunctional monomer or cross-linking agent.Improved thermal stability and chemical inertness. chemimpex.com
Specialty CoatingsComponent in resin formulation.Increased hydrophobicity (water repellency) and durability.
Advanced Composite MaterialsModifier for matrix resins.Enhanced interfacial adhesion and resistance to environmental degradation.

Analytical Method Development and Validation

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are fundamental in determining the purity and ensuring the quality of 4-Chloro-2-(trifluoromethyl)benzylamine. These techniques separate the compound from any potential impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. This method utilizes a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material, the stationary phase. The separation is based on the differential interactions of the compound and any impurities with the stationary phase, leading to different retention times. This allows for the identification and quantification of each component in the mixture. While specific HPLC methods for this compound are not detailed in the provided search results, the general applicability of HPLC for purity determination is a standard practice in the pharmaceutical and chemical industries.

A typical HPLC setup for the analysis of a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. The purity is then determined by comparing the peak area of the main component to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

This table represents a general starting point for method development and is not based on specific experimental data for this compound from the search results.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative assessment of this compound's purity. This technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase), which moves up the plate by capillary action. Different components of the sample travel at different rates, resulting in their separation. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification. While specific TLC conditions for this compound are not available in the search results, a common approach would involve using a non-polar solvent system on a silica gel plate and visualizing the spots under UV light.

Table 2: General TLC Parameters for Aromatic Compounds

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate/Hexane mixture
Visualization UV light (254 nm) or staining

This table provides a general methodology for TLC and is not based on specific experimental data for this compound from the search results.

Methodologies for Trace Analysis and Impurity Profiling

The identification and quantification of trace-level impurities are critical for understanding the stability and potential degradation pathways of this compound. Advanced analytical techniques are often required to detect and characterize these minor components. Methodologies for impurity profiling typically involve a combination of high-resolution separation techniques, such as HPLC or Gas Chromatography (GC), coupled with sensitive detection methods like mass spectrometry (MS).

While the search results indicate that purity is often determined by GC, with levels typically at 97% or higher, specific details on the impurity profiles are not provided. The development of a comprehensive impurity profile would necessitate the use of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of any process-related impurities or degradation products.

Collision Cross Section (CCS) Measurements and Predictions for Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter in IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average cross-sectional area. There is currently no specific information available in the provided search results regarding the experimental measurement or theoretical prediction of the CCS value for this compound.

The determination of a compound's CCS value can provide an additional dimension of separation and identification when coupled with techniques like mass spectrometry. This can be particularly valuable in complex mixture analysis and for distinguishing between isomers. The development of predictive models for CCS based on chemical structure is an active area of research and could potentially be applied to estimate the CCS of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-chloro-2-(trifluoromethyl)benzylamine, and how can purity be validated?

  • Methodology :

  • Synthesis : A common route involves reductive amination of 4-chloro-2-(trifluoromethyl)benzaldehyde using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, nucleophilic substitution of 4-chloro-2-(trifluoromethyl)benzyl chloride with ammonia can be employed .
  • Purification : Distillation under reduced pressure (boiling point: 339.7–361 K at 0.004–0.013 bar) or recrystallization from ethanol/water mixtures .
  • Validation : Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (m/z 195.570 for [M+H]⁺) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • FT-IR : Key peaks include N–H stretching (~3350 cm⁻¹), C–F vibrations (1100–1250 cm⁻¹), and aromatic C–Cl (~550 cm⁻¹) .
  • ¹³C NMR : Signals for the trifluoromethyl group (δ ~125 ppm, q, J = 32 Hz) and aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) shows fragmentation patterns consistent with loss of Cl (m/z 160) and CF₃ (m/z 140) .

Q. What are the critical physical properties for handling this compound in the lab?

  • Key Data :

  • Melting Point : Not explicitly reported, but derivatives like 4-chloro-2-(trifluoromethyl)phenol melt at ~287–293°C .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol .
  • Stability : Hygroscopic; store under inert gas at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points under reduced pressure?

  • Analysis :

  • Data Variability : Boiling points range from 339.7 K (0.004 bar) to 361 K (0.013 bar) due to differences in pressure calibration or impurities .
  • Resolution : Replicate measurements using standardized manometers and high-purity samples. Cross-reference with gas chromatography retention times .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Catalytic Systems : Use Pd(PPh₃)₄ with SPhos ligand for Suzuki-Miyaura couplings to minimize steric hindrance from the CF₃ group .
  • Solvent Effects : DMF enhances solubility of aryl boronic acids, while K₂CO₃ improves base-mediated coupling efficiency .
  • Monitoring : Track reaction progress via LC-MS to detect intermediates (e.g., boronate esters).

Q. How does the trifluoromethyl group influence bioactivity in antimicrobial studies?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The CF₃ group increases electrophilicity, enhancing interactions with microbial enzymes (e.g., leucyl-tRNA synthetase) .
  • Structure-Activity Relationships (SAR) : Analogues with CF₃ show 4–8× higher activity against Candida albicans compared to non-fluorinated derivatives. Docking studies suggest hydrogen bonding with Thr35 and hydrophobic interactions with Val78 in target enzymes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Design :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases .
  • Scale-Up Risks : Exothermic amination steps require controlled temperature (<5°C) to prevent racemization. Continuous-flow reactors improve heat dissipation .

Q. How can computational methods predict the compound’s metabolic stability?

  • In Silico Tools :

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates half-life (~2.5 h in human liver microsomes) and CYP450 inhibition (CYP2C9 IC₅₀ = 12 µM) .
  • Metabolite Identification : Density functional theory (DFT) simulations predict hydroxylation at the benzyl position as the primary metabolic pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.